molecular formula C16H19FN4O B5615211 4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine

4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine

Cat. No. B5615211
M. Wt: 302.35 g/mol
InChI Key: JKRXCOAFNIPCHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-amine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, Zhang et al. (2009) described a practical synthesis of a related fluoropyrimidin-amine, highlighting the economical synthesis routes via telescoped steps from 2,4-dichloro-5-fluoropyrimidine (Zhang, Haiming et al., 2009). Similarly, Sharma et al. (2004) detailed the synthesis of biologically significant azetidinone-substituted pyrimidines through cycloaddition and coupling reactions, demonstrating the versatility of pyrimidine synthesis (Sharma, Pratibha et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of pyrimidin-amine derivatives is critical for understanding their chemical behavior and potential biological activity. Techniques such as NMR and X-ray crystallography are commonly employed. For instance, Lil (2015) synthesized a novel pyrrolopyrimidine derivative, characterizing its structure through NMR and HRMS, providing insights into the molecular configuration of such compounds (Lil, Wan-Fen, 2015).

Chemical Reactions and Properties

Pyrimidin-amines undergo various chemical reactions, reflecting their reactive nature and functional group chemistry. For example, reactions with hydrazines can lead to new substituted diaminopyrimidines, showcasing the compound's versatility in forming heterocyclic structures (Komkov, A. et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are key for their formulation and application in different fields. Mishnev et al. (1979) discussed the synthesis and structural properties of a substituted purine, emphasizing the importance of understanding the physical characteristics of these molecules (Mishnev, A. et al., 1979).

properties

IUPAC Name

4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-3-13-10(2)15(20-16(18)19-13)21-8-11(9-21)22-14-7-5-4-6-12(14)17/h4-7,11H,3,8-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRXCOAFNIPCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N2CC(C2)OC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-[3-(2-fluorophenoxy)azetidin-1-YL]-5-methylpyrimidin-2-amine

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